molecular formula C42H57N3O12 B14708552 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-8-carboxaldehyde, 1,2-dihydro-5,6,9,17,19,21-hexahydroxy-2,4,12,16,18,20,22-heptamethyl-23-methoxy-1,11-dioxo-, 8-(diethylhydrazone), 21-acetate CAS No. 13292-35-8

2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-8-carboxaldehyde, 1,2-dihydro-5,6,9,17,19,21-hexahydroxy-2,4,12,16,18,20,22-heptamethyl-23-methoxy-1,11-dioxo-, 8-(diethylhydrazone), 21-acetate

Cat. No.: B14708552
CAS No.: 13292-35-8
M. Wt: 795.9 g/mol
InChI Key: IQRZLGYKWLMBQE-ZQTRLKCYSA-N
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Description

2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-8-carboxaldehyde, 1,2-dihydro-5,6,9,17,19,21-hexahydroxy-2,4,12,16,18,20,22-heptamethyl-23-methoxy-1,11-dioxo-, 8-(diethylhydrazone), 21-acetate is a complex organic compound with a unique structure This compound features multiple functional groups, including epoxide, imino, carboxaldehyde, hydroxy, methoxy, and diethylhydrazone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound would likely involve multiple steps, each designed to introduce specific functional groups in a controlled manner. A possible synthetic route could include:

    Formation of the naphtho(2,1-b)furan core: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the epoxide group: This could be done via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (m-CPBA).

    Addition of the imino group: This could involve a condensation reaction with an amine.

    Incorporation of the carboxaldehyde group: This could be achieved through a formylation reaction.

    Introduction of hydroxy and methoxy groups: These could be added via hydroxylation and methylation reactions, respectively.

    Formation of the diethylhydrazone group: This could involve a reaction with diethylhydrazine.

    Acetylation to form the acetate group: This could be done using acetic anhydride.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of new substituted compounds.

Scientific Research Applications

The compound’s diverse functional groups make it a valuable candidate for research in various fields:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity can be studied for drug development.

    Medicine: It may have therapeutic properties that can be explored for treating diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, the epoxide group can react with nucleophiles, while the imino group can form hydrogen bonds with biological molecules. The compound’s overall activity would be a result of these interactions and the pathways they influence.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dihydroxy-1,4-naphthoquinone: Similar naphthoquinone core with hydroxy groups.

    Epoxyeicosatrienoic acids (EETs): Epoxide-containing compounds with biological activity.

    Hydrazones: Compounds containing the hydrazone functional group.

Properties

CAS No.

13292-35-8

Molecular Formula

C42H57N3O12

Molecular Weight

795.9 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-(diethylhydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C42H57N3O12/c1-12-45(13-2)43-19-27-32-37(51)30-29(36(27)50)31-39(25(8)35(30)49)57-42(10,40(31)52)55-18-17-28(54-11)22(5)38(56-26(9)46)24(7)34(48)23(6)33(47)20(3)15-14-16-21(4)41(53)44-32/h14-20,22-24,28,33-34,38,47-51H,12-13H2,1-11H3,(H,44,53)/b15-14+,18-17+,21-16+,43-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1

InChI Key

IQRZLGYKWLMBQE-ZQTRLKCYSA-N

Isomeric SMILES

CCN(CC)/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Canonical SMILES

CCN(CC)N=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Origin of Product

United States

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